4,4-difluoropent-1-en-3-ol
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Overview
Description
4,4-Difluoropent-1-en-3-ol is a chemical compound known for its unique physical, chemical, and biological properties. It is used in various scientific experiments and has a molecular formula of C5H8F2O with a molecular weight of 122.11 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoropent-1-en-3-ol typically involves the fluorination of pent-1-en-3-ol. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoropent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of substituted alcohols with different functional groups.
Scientific Research Applications
4,4-Difluoropent-1-en-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-difluoropent-1-en-3-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and binding affinity to certain enzymes and receptors. This can lead to modulation of biological processes and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoropent-1-en-3-ol
- 4,4-Dichloropent-1-en-3-ol
- 4,4-Dibromopent-1-en-3-ol
Uniqueness
4,4-Difluoropent-1-en-3-ol is unique due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its analogs.
Properties
CAS No. |
1873265-27-0 |
---|---|
Molecular Formula |
C5H8F2O |
Molecular Weight |
122.1 |
Purity |
95 |
Origin of Product |
United States |
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